4-(2-Methoxyethoxy)aniline
Overview
Description
4-(2-Methoxyethoxy)aniline, also known as 4-(2-methoxyethoxy)benzenamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of an aniline group substituted with a 2-methoxyethoxy group at the para position. This compound is typically a colorless to pale yellow liquid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)aniline can be achieved through several methods. One common route involves the reaction of p-fluoronitrobenzene with ethylene glycol methyl ether in the presence of potassium hydroxide and dimethyl sulfoxide. The reaction is carried out at 60°C overnight, resulting in the formation of the desired product with a yield of approximately 76.9% .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(2-Methoxyethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of dyes, pharmaceutical intermediates, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of protective agents, surfactants, and plasticizers
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes and other biological molecules. The 2-methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
- 2-(2-Methoxyethoxy)aniline
- 4-(2-Methoxyethoxy)phenol
- 3-(2-Methoxyethoxy)benzonitrile
- (2-Methoxyethoxy)phenylboronic acid
Uniqueness: 4-(2-Methoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxyethoxy group at the para position of the aniline ring enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful reagent in scientific research .
Properties
IUPAC Name |
4-(2-methoxyethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOBEQCFVVJJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397721 | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33311-29-4 | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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